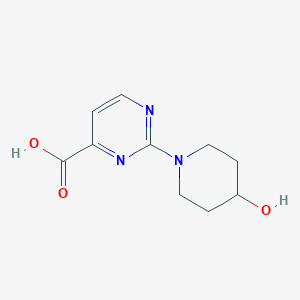

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC20140349

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3O3 |

|---|---|

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H13N3O3/c14-7-2-5-13(6-3-7)10-11-4-1-8(12-10)9(15)16/h1,4,7,14H,2-3,5-6H2,(H,15,16) |

| Standard InChI Key | GZPRDIWFURLDFN-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1O)C2=NC=CC(=N2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid belongs to the class of pyrimidine carboxylic acids, distinguished by its substitution pattern. The molecule consists of a pyrimidine ring with a hydroxypiperidine group at the 2-position and a carboxylic acid at the 4-position. Its molecular formula is C₁₀H₁₃N₃O₃, corresponding to a molecular weight of 223.23 g/mol . The hydroxypiperidine moiety introduces a chiral center, suggesting the existence of enantiomers, though stereochemical details remain understudied.

Key structural features include:

-

Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

4-Hydroxypiperidin-1-yl substituent: A saturated six-membered ring containing one hydroxyl group, contributing to hydrogen-bonding capacity.

-

Carboxylic acid group: Enhances solubility and enables salt formation or conjugation reactions.

The compound’s IUPAC name, 5-bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid, reflects its brominated analog (CAS: VC15835346), which shares structural similarities but includes a bromine atom at position 5. A comparative analysis of these analogs reveals that bromination significantly alters electronic properties and biological activity profiles, as seen in related pyrimidine derivatives .

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclocondensation | Amidines, aldehydes, HCl, 80°C | 60–75 |

| 2 | Ester hydrolysis | 2M NaOH, ethanol, reflux | 85–90 |

| 3 | Purification | Column chromatography (SiO₂) | >95 |

Recent advancements in peptide coupling agents, such as 1,1'-carbonyldiimidazole (CDI), have enabled efficient conjugation of pyrimidine carboxylic acids to amine-containing substrates, expanding the compound’s utility in prodrug design .

Physicochemical Properties and Stability

Experimental data on the compound’s physical properties remain limited, but computational predictions and analog studies provide valuable approximations:

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media due to deprotonation of the carboxylic acid group. Stability studies indicate susceptibility to photodegradation, necessitating storage in amber vials under inert atmospheres .

Comparative Analysis with Structural Analogs

To contextualize its properties, 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is compared to three related molecules:

The absence of bromine or thieno-fusion in the parent compound may reduce cytotoxicity while preserving core pharmacophoric features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume